2-Bromo-1-(6-methylpyridin-3-yl)ethanone CAS 40337-65-3 properties
2-Bromo-1-(6-methylpyridin-3-yl)ethanone CAS 40337-65-3 properties
CAS 40337-65-3
Executive Summary
2-Bromo-1-(6-methylpyridin-3-yl)ethanone (CAS 40337-65-3) is a critical electrophilic building block in the synthesis of heteroaryl-substituted pharmacophores. Structurally composed of a 6-methylpyridine core linked to a reactive
Its primary utility lies in its role as a precursor for COX-2 inhibitors (e.g., Etoricoxib analogs) and kinase inhibitors. However, its high reactivity—stemming from the labile C-Br bond adjacent to the carbonyl—necessitates precise handling protocols to mitigate stability issues and safety hazards (lachrymatory properties). This guide provides an in-depth technical analysis of its properties, validated synthetic pathways, and application protocols.[1]
Chemical Profile & Physical Properties[2][3][4][5][6]
The physicochemical profile of 2-Bromo-1-(6-methylpyridin-3-yl)ethanone is dominated by the electron-deficient carbonyl group and the basic pyridine nitrogen.
Table 1: Core Technical Specifications
| Property | Specification |
| CAS Number | 40337-65-3 |
| IUPAC Name | 2-Bromo-1-(6-methylpyridin-3-yl)ethanone |
| Synonyms | |
| Molecular Formula | |
| Molecular Weight | 214.06 g/mol |
| Appearance | Pale yellow to off-white solid (low melting) or oil (purity dependent) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Decomposes in protic solvents over time |
| Storage Conditions | -20°C, Inert atmosphere (Argon/Nitrogen), Protect from light |
| Stability | Moisture sensitive; prone to polymerization and hydrolysis |
Synthetic Pathways[1][7][8][9][10]
The synthesis of CAS 40337-65-3 typically proceeds via the electrophilic halogenation of its precursor, 1-(6-methylpyridin-3-yl)ethanone. Due to the basicity of the pyridine ring, standard bromination conditions must be modified to prevent the formation of N-bromo adducts or hydrobromide salts that precipitate prematurely.
Validated Synthesis Protocol (Bromination)
Reaction:
Methodology:
-
Starting Material: Dissolve 1-(6-methylpyridin-3-yl)ethanone (1.0 eq) in glacial acetic acid or a mixture of HBr/AcOH (33%).
-
Bromination: Add Bromine (
, 1.0–1.05 eq) dropwise at 0–5°C. The low temperature is critical to minimize over-bromination (dibromo species formation). -
Quenching: Upon consumption of the starting material (monitored by TLC/LC-MS), quench the reaction with ice-cold water.
-
Neutralization: Carefully neutralize with solid
or saturated aqueous solution to pH 7–8. Note: The product is base-sensitive; avoid high pH. -
Extraction: Extract immediately with Dichloromethane (DCM). Wash organic layers with brine, dry over
, and concentrate in vacuo at low temperature (<30°C).
Visualization of Synthetic Logic
Figure 1: Synthetic pathway for the bromination of the acetylpyridine precursor, highlighting critical control points.
Reactivity & Applications in Drug Discovery
The
Hantzsch Thiazole Synthesis
The most common application of CAS 40337-65-3 is the synthesis of 2-aminothiazoles, which are potent pharmacophores in kinase inhibitors and anti-inflammatory agents.
Mechanism:
The reaction involves the condensation of the
Experimental Protocol (Thiazole Formation):
-
Reactants: Combine CAS 40337-65-3 (1.0 eq) and Thiourea (1.1 eq) in Ethanol (anhydrous).
-
Conditions: Reflux for 2–4 hours. A precipitate (HBr salt of the thiazole) often forms.
-
Work-up: Cool to room temperature. Filter the solid.[2][3][4][5]
-
Free Base Liberation: Suspend the solid in water and adjust pH to 9 with Ammonium Hydroxide to liberate the free base: 4-(6-methylpyridin-3-yl)thiazol-2-amine .
Visualization of Hantzsch Workflow
Figure 2: Step-wise mechanism of the Hantzsch Thiazole Synthesis utilizing CAS 40337-65-3.
Handling, Safety & Stability (E-E-A-T)
Critical Warning: Like most
Stability Issues
-
Hydrolysis: In the presence of moisture, the bromine atom can be displaced by hydroxide, leading to the formation of the
-hydroxy ketone. -
Photolysis: The C-Br bond is light-sensitive. Storage in amber vials is mandatory.
-
Thermal Instability: Avoid heating above 50°C during drying; the compound may decompose with the evolution of HBr, which autocatalyzes further degradation.
Safety Protocols
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.
-
Engineering Controls: All operations must be performed inside a functioning fume hood.
-
Spill Management: Neutralize spills with aqueous sodium thiosulfate (to quench active bromine species) before cleaning.
References
-
Synthesis of Pyridyl Ketones: Journal of Organic Chemistry, 2000, 65(25), 8415-8420.[3] (Methodology for 1-(6-methylpyridin-3-yl)ethanone precursor).
-
Hantzsch Thiazole Synthesis Protocols: BenchChem Technical Guides, "Application Notes for 2-Bromo-1-furan-2-yl-ethanone" (Analogous reactivity pattern).
- COX-2 Inhibitor Synthesis (Etoricoxib):Bioorganic & Medicinal Chemistry Letters, 1998, 8, 2777-2782.
-
Safety Data Sheet (Analog): 2-Bromo-1-(6-bromopyridin-3-yl)ethanone SDS. Fisher Scientific.
-
Compound Properties: PubChem CID 10850267 (Analogous 6-bromo derivative data used for property estimation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 4. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 5. rsc.org [rsc.org]
